4-ethyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Description
The compound 4-ethyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine features a pyrimidine core substituted with ethyl and methyl groups at positions 4 and 2, respectively. At position 6, a piperazine moiety is linked to a pyrido[2,3-d]pyrimidine heterocycle. This structure is notable for its dual heterocyclic systems, which are common in drug discovery for targeting receptors such as G protein-coupled receptors (GPRs) and kinases.
Properties
IUPAC Name |
4-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-3-14-11-16(23-13(2)22-14)24-7-9-25(10-8-24)18-15-5-4-6-19-17(15)20-12-21-18/h4-6,11-12H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLMRZUUIPGADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 6-aminopyrimidine with ethoxymethylenemalonic ester, followed by cyclization at high temperatures to form the pyridopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Piperazine derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridopyrimidine N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
4-ethyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The compound’s structure allows it to form stable complexes with its targets, enhancing its efficacy .
Comparison with Similar Compounds
Core Heterocyclic Modifications
The pyrido[2,3-d]pyrimidine scaffold in the target compound is structurally analogous to thieno[2,3-d]pyrimidines (e.g., 4-chloro-2-methyl-6-phenylthieno[2,3-d]pyrimidine, ). Key differences include:
- Pyrido vs. Thieno Cores: Pyrido[2,3-d]pyrimidines incorporate a pyridine ring fused to pyrimidine, while thieno[2,3-d]pyrimidines feature a thiophene ring. This substitution alters electronic properties and receptor binding.
- Bioisosteric Replacements: Replacing sulfur (in thieno) with nitrogen (in pyrido) can improve solubility but may reduce metabolic stability due to increased susceptibility to oxidation .
Table 1: Core Heterocycle Comparison
Substituent Effects on the Pyrimidine Ring
The ethyl and methyl groups at positions 4 and 2 of the pyrimidine ring are critical for steric and hydrophobic interactions. Comparisons include:
- Ethyl vs. Propyl/Isopropyl: describes 6-ethyl and 6-propyl thieno[2,3-d]pyrimidines.
- Methyl vs. Phenyl: In , a 6-phenyl substituent on thieno[2,3-d]pyrimidine confers GPR55 antagonism, whereas the target compound’s methyl group may favor selectivity for other targets .
Piperazine Modifications
The piperazine moiety is a common pharmacophore for receptor binding. Variations in its substitution significantly impact activity:
- Pyrido[2,3-d]pyrimidin-4-yl vs. Furoyl/Phenyl : The target compound’s pyrido[2,3-d]pyrimidin-4-yl group contrasts with 1-(2-furoyl)piperazine in , which reduces steric bulk but may limit kinase affinity .
- Methylsulfonyl vs. Hydroxyethyl : In , a 4-methanesulfonyl-piperazine group enhances solubility and hydrogen-bonding capacity, whereas hydroxyethyl substituents () improve metabolic stability .
Table 2: Piperazine Substitution Impact
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